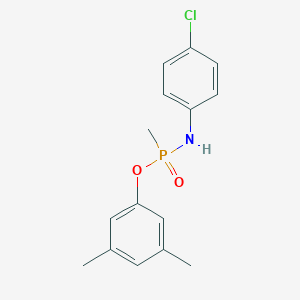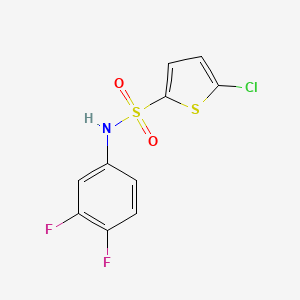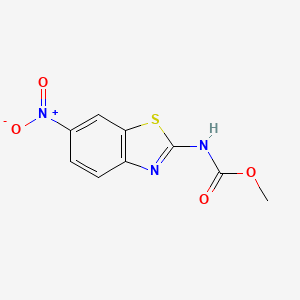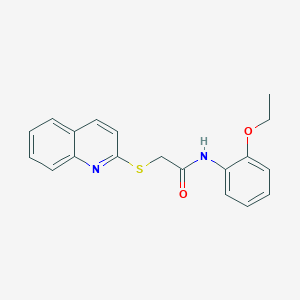
3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate, also known as CMPO, is a chemical compound that has gained attention in scientific research due to its unique properties. CMPO is a chelating agent that selectively binds to metal ions, making it useful in various applications such as nuclear waste management, extraction of rare earth metals, and separation of actinides and lanthanides. In
Mécanisme D'action
The mechanism of action of 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate involves the formation of a complex with metal ions through the oxygen and nitrogen atoms present in its structure. This complexation results in the extraction and separation of metal ions from the fuel. This compound has a high affinity for actinides and lanthanides due to their similar electronic configurations and size.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any significant physiological effects. However, it is important to note that this compound is not intended for human consumption and should be handled with caution in laboratory settings.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate in laboratory experiments is its high selectivity for metal ions. This allows for the separation and extraction of specific elements from complex mixtures. However, this compound can be difficult to synthesize and purify, which can limit its use in certain applications. Additionally, the use of this compound in laboratory settings requires specialized equipment and expertise, making it a challenging compound to work with.
Orientations Futures
There are several future directions for the use of 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate in scientific research. One potential application is its use in the extraction of rare earth metals from electronic waste. Rare earth metals are essential components in many electronic devices, and their extraction from waste materials is a pressing issue. This compound's high selectivity for metal ions makes it a promising candidate for this application. Additionally, further research can be conducted to optimize the synthesis and purification of this compound, allowing for its use in a wider range of applications.
Méthodes De Synthèse
The synthesis of 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate involves a multi-step process that includes the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 3,5-dimethylphenyl chloroacetate. This intermediate is then reacted with sodium hypophosphite and 4-chloroaniline to produce this compound. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate has been extensively studied for its application in the nuclear industry. It is used in the extraction of actinides and lanthanides from spent nuclear fuel, which is a crucial step in nuclear waste management. This compound selectively binds to these metal ions, allowing for their separation from other elements present in the fuel. This process is known as solvent extraction and is used in the PUREX (Plutonium Uranium Redox Extraction) process, which is a widely used method for nuclear fuel reprocessing.
Propriétés
IUPAC Name |
4-chloro-N-[(3,5-dimethylphenoxy)-methylphosphoryl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClNO2P/c1-11-8-12(2)10-15(9-11)19-20(3,18)17-14-6-4-13(16)5-7-14/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBURUEUQDYXEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(C)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(methoxymethyl)-6-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5723379.png)
![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)
![1-(4-fluorophenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5723405.png)

![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbohydrazide](/img/structure/B5723416.png)

![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5723425.png)
![ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723427.png)


![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5723437.png)

![6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5723472.png)